

Technical Guide: Mechanism of Formation for - Dimethyl-1-methylsulfinylethenamine

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Compound of Interest

Compound Name: *N,N*-dimethyl-1-
methylsulfinylethenamine

CAS No.: 106241-04-7

Cat. No.: B561394

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Executive Summary

Target Molecule:

-Dimethyl-1-methylsulfinylethenamine IUPAC Name: 1-(Dimethylamino)-1-(methylsulfinyl)ethene Chemical Formula:

Core Class:

-Sulfinyl Enamine (Ketene

-acetal

-oxide)

The formation of

-dimethyl-1-methylsulfinylethenamine is a multi-stage transformation governed by the electronic stabilization of the captodative effect—where the central carbon is stabilized by both an electron-donating amino group and an electron-withdrawing sulfinyl group. The most robust

synthetic route involves the

-methylation of

-dimethylthioacetamide, followed by base-mediated deprotonation to the ketene

-acetal, and subsequent chemoselective oxidation.

Mechanistic Pathways

Pathway A: The Ketene -Acetal Oxidation Route (Primary "1-Sulfinyl" Mechanism)

This is the definitive route for synthesizing the 1-substituted isomer. It relies on constructing the electron-rich enamine core (

-acetal) first, then introducing the oxygen atom.

Step 1: Thioimidate Formation (

-Alkylation)

The reaction initiates with the nucleophilic attack of the sulfur atom of

-dimethylthioacetamide on a methylating agent (typically Methyl Iodide or Dimethyl Sulfate).

- Mechanism:

Nucleophilic Substitution.[1]

- Intermediate:

-methyl-

-dimethylthioacetamidium iodide (a salt).

- Thermodynamics: Irreversible and exothermic; driven by the formation of the stable sulfonium-like cation.

Step 2: Deprotonation to Ketene

-Acetal

The resulting thioimidate salt possesses highly acidic

-protons due to the adjacent cationic iminium system. Treatment with a strong base (e.g., NaH, KOtBu) effects an E2 elimination-like deprotonation.

- Mechanism: Acid-Base Proton Transfer.
- Product: 1-(Dimethylamino)-1-(methylthio)ethene (The Ketene -Acetal).
- Key Insight: This intermediate is electron-rich and nucleophilic at the -carbon, but stable due to conjugation.

Step 3: Chemoselective Oxidation

The final step is the oxidation of the sulfide sulfur to a sulfoxide without over-oxidation to the sulfone or oxidation of the nitrogen.

- Reagent: meta-Chloroperoxybenzoic acid (mCPBA) (1.0 equivalent) at low temperature (-78°C to 0°C).
- Selectivity: The sulfur atom is more nucleophilic than the enamine -carbon or the nitrogen lone pair (which is delocalized into the -system).
- Mechanism: Electrophilic oxygen transfer from the peracid to the sulfur lone pair.

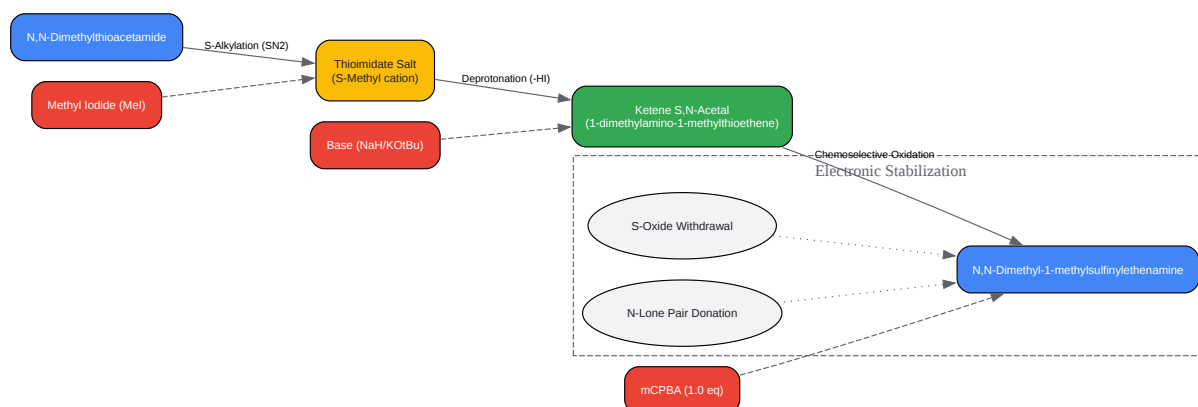
Pathway B: The DMF-DMA Condensation (The -Isomer Distinction)

Note: Researchers often confuse the 1-sulfinyl and 2-sulfinyl isomers. If the target is the conjugated (E)-

-dimethyl-2-(methylsulfinyl)ethenamine, the mechanism differs.

- Reagents:
 - Dimethylformamide dimethyl acetal (DMF-DMA) + Dimethyl Sulfoxide (DMSO) (Activated).
- Mechanism: Condensation of the amide acetal with the active methylene of a sulfoxide. However, unactivated DMSO reacts poorly. This route is more common for methyl sulfones or aryl methyl sulfoxides.

Visualization of Signaling Pathways (DOT)



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Caption: Step-by-step formation of the

-sulfinyl enamine via the thioimidate route, highlighting reagents and electronic stabilization.

Experimental Protocol: Self-Validating System

This protocol describes the synthesis of the Ketene

-Acetal precursor and its subsequent Oxidation. This method is preferred over direct condensation for its high regioselectivity.

Phase 1: Synthesis of 1-(Dimethylamino)-1-(methylthio)ethene

- Reagent Prep: Charge a flame-dried 3-neck flask with

-dimethylthioacetamide (10 mmol) and anhydrous Dichloromethane (DCM) (20 mL).
- Alkylation: Add Methyl Iodide (11 mmol, 1.1 eq) dropwise at 0°C.
 - Observation: A white/yellow precipitate (thioimidate salt) should form within 1 hour.
 - Validation: TLC (10% MeOH/DCM) shows disappearance of starting thioamide ().
- Deprotonation: Evaporate solvent to isolate the salt. Resuspend in anhydrous THF. Add Potassium tert-butoxide (11 mmol) slowly at 0°C.
 - Mechanism Check: The solution will turn yellow/orange as the conjugated system forms.
- Workup: Filter off KI salts. Concentrate filtrate. Distill under reduced pressure (bulb-to-bulb) to obtain the ketene

-acetal as a pale yellow oil.

Phase 2: Oxidation to -Dimethyl-1-methylsulfinylethenamine

- Setup: Dissolve the isolated Ketene

-acetal (5 mmol) in anhydrous DCM (15 mL). Cool to -78°C (Acetone/Dry Ice bath).
 - Why -78°C? To prevent oxidation of the nitrogen or over-oxidation to the sulfone.

- Addition: Dissolve mCPBA (5 mmol, 1.0 eq, purified) in DCM (10 mL) and add dropwise over 30 minutes.
 - Critical Control: Maintain temperature below -60°C during addition.
- Quench: After 1 hour, quench with saturated aqueous and (to destroy excess peroxide).
- Isolation: Extract with DCM (3x), dry over , and concentrate.
 - Purification: Flash chromatography on neutral alumina (Silica may hydrolyze the enamine).

Data Summary Table

Parameter	Value / Condition	Rationale
Stoichiometry (MeI)	1.1 Equivalents	Ensures complete conversion of thioamide to salt.
Stoichiometry (mCPBA)	1.0 Equivalents	Prevents formation of sulfone ().
Temperature (Oxidation)	-78°C	Kinetic control for -oxidation over -oxidation.
Solvent (Phase 1)	DCM THF	DCM for alkylation solubility; THF for base compatibility.
Yield Target	65-80%	Losses primarily due to hydrolytic instability during workup.

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